N,N-diethylphenacylamine hydrochloride

Description

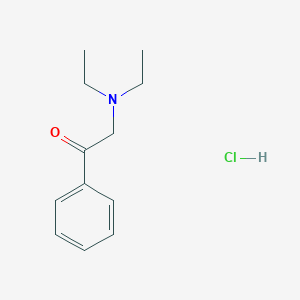

N,N-Diethylphenacylamine hydrochloride is a quaternary ammonium salt characterized by a phenacyl group (a benzyl moiety with a ketone substituent) linked to a diethylamino group. Its molecular formula is C₁₂H₁₆ClNO, with a molecular weight of 225.72 g/mol. The compound’s structure confers unique physicochemical properties, including moderate water solubility due to the hydrochloride salt and lipophilicity from the aromatic and alkyl groups. It is primarily utilized in pharmaceutical synthesis and research, particularly as a precursor or intermediate in organic reactions .

Properties

CAS No. |

70964-44-2 |

|---|---|

Molecular Formula |

C12H18ClNO |

Molecular Weight |

227.73 g/mol |

IUPAC Name |

2-(diethylamino)-1-phenylethanone;hydrochloride |

InChI |

InChI=1S/C12H17NO.ClH/c1-3-13(4-2)10-12(14)11-8-6-5-7-9-11;/h5-9H,3-4,10H2,1-2H3;1H |

InChI Key |

NFFLXRXZSBPNNO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(=O)C1=CC=CC=C1.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Structural Differences: The phenacyl group in N,N-diethylphenacylamine introduces a ketone, enhancing electrophilicity compared to the inert phenethyl group in N,N-dimethylphenethylamine HCl. This makes it more reactive in nucleophilic addition reactions . Diethyl vs. However, this may also reduce solubility in polar solvents .

Pharmacological and Synthetic Relevance: 2-Chloro-N,N-diethylethylamine HCl (a chloroethyl derivative) is an alkylating agent used in cancer drug synthesis, whereas the phenacyl variant lacks alkylating properties but serves as a ketone-containing intermediate .

Safety and Handling :

- Safety data for N,N-dimethylphenethylamine HCl (e.g., avoidance of skin/eye contact, use of respirators) are broadly applicable to diethylphenacylamine HCl due to shared hydrochloride salt properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.